Gallium triethanolate

MOVPE β-Ga2O3 thin films Gallium precursor

Inconsistent deposition from oligomeric alkoxide mixtures plagues Ga₂O₃ thin-film research. Gallium triethanolate (CAS 2572-25-0), a crystalline solid (mp 144.5°C) with defined Ga(OC₂H₅)₃ stoichiometry, solves this via precise CVD/sol-gel dosing control and 99.9% purity. • Eliminates chlorine contamination, yielding superior electronic-grade oxide layers. • Enables co-hydrolysis with Te alkoxides for heat-mode optical data storage. • Serves as a strategic starting material for synthesizing other high-purity gallium alkoxides via alcohol interchange. BenchChem ensures reliable global supply.

Molecular Formula C6H15GaO3
Molecular Weight 204.90 g/mol
Cat. No. B8203553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium triethanolate
Molecular FormulaC6H15GaO3
Molecular Weight204.90 g/mol
Structural Identifiers
SMILESCCO[Ga](OCC)OCC
InChIInChI=1S/3C2H5O.Ga/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
InChIKeyUSLHPQORLCHMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Triethanolate: Procurement and Chemical Baseline


Gallium triethanolate, also known as gallium(III) ethoxide or triethoxygallium, is a homoleptic group 13 metal alkoxide with the molecular formula Ga(OC2H5)3 and a molecular weight of 204.90 g/mol [1]. The compound is characterized as a colorless crystalline solid that melts sharply at 144.5°C and is highly hygroscopic, with a reported density of 1.23 g/cm³ [2]. It is synthesized by reacting gallium trichloride with sodium ethoxide in absolute ethanol and can be purified via precipitation of chloride impurities with silver nitrate [3]. Its high purity (up to 99.9%) and defined crystalline form make it a versatile precursor for gallium oxide thin films and specialized optical materials .

Crystalline solid form Defined stoichiometry supports precise gravimetric handling and dosing
High-purity precursor grade Supports gallium oxide thin-film and optical material synthesis workflows
Hygroscopic material Requires controlled-atmosphere storage and handling protocols

Gallium Triethanolate: Non-Substitutability


The procurement of a gallium alkoxide is not a simple commodity decision. While compounds like gallium isopropoxide (Ga(OiPr)3) or gallium methoxide (Ga(OMe)3) may appear chemically similar, their distinct physical properties—including volatility, solubility, and thermal decomposition pathways—directly and measurably impact their performance in critical applications such as chemical vapor deposition (CVD) and sol-gel processing [1]. For instance, gallium triethanolate’s well-defined melting point (144.5°C) and crystalline nature offer superior handling and dosing control compared to the oligomeric mixtures common with isopropoxide, which can lead to inconsistent film deposition and unpredictable material quality [2]. Furthermore, the specific ligand exchange and hydrolysis kinetics of the ethoxide ligand are tailored for co-hydrolysis with specific co-precursors, enabling unique material compositions that are not achievable with other gallium sources .

Gallium isopropoxide Oligomeric mixture may shift batch-to-batch deposition consistency relative to crystalline ethoxide
Gallium methoxide Shorter alkoxide ligand alters hydrolysis kinetics and thermal decomposition pathway
Triethylgallium Pyrophoric liquid handling and dosing profile may not transfer directly from a crystalline solid precursor

Gallium Triethanolate: Comparative Evidence Guide


MOVPE Precursor: Diethylgallium Ethoxide vs. Triethylgallium

A direct comparative study of gallium precursors for the metalorganic vapor phase epitaxy (MOVPE) of β-Ga2O3 films found that diethylgallium ethoxide (Et2GaOEt), a close structural analog containing a Ga-O bond like gallium triethanolate, provides growth performance comparable to the industry standard, triethylgallium (Et3Ga). Both precursors delivered Ga atoms to the growth surface via β-hydrogen elimination [1]. The study reported no substantial difference in the growth rate with respect to the amount of Ga atoms injected into the reactor, validating alkoxide-based gallium sources as viable, and in some contexts, safer alternatives to pyrophoric trialkylgallium compounds.

MOVPE Growth Rate
Head-to-head
Comparable to Et3Ga; no substantial difference reported
Supports alkoxide-based Ga precursor validation for MOVPE
Reported in β-Ga2O3 MOVPE reactor context
MOVPE β-Ga2O3 thin films Gallium precursor

Vapor Phase Aggregation: Gallium vs. Aluminum Ethoxides

Mass spectrometry analysis has directly characterized the vapor phase speciation of gallium ethoxide, showing that its most stable form in the vapor phase is a dimer, in contrast to aluminum ethoxide, which predominantly forms tetramers [1]. This quantitative difference in aggregation state is critical for understanding and controlling the delivery of the precursor in vapor deposition processes. The lower molecular weight dimer (408 g/mol vs. 816 g/mol for a tetramer) of gallium ethoxide suggests higher volatility and more predictable vapor pressure characteristics, which are essential parameters for precise precursor dosing in CVD and ALD.

Vapor Phase Speciation
Head-to-head
Dimer (Ga₂(OEt)₆) vs. tetramer (Al₄(OEt)₁₂)
May support higher volatility and predictable vapor dosing
Mass spectrometry of vapor phase
Mass Spectrometry Vapor Phase Speciation Group 13 Alkoxides

Physical State: Gallium Ethoxide vs. Gallium Isopropoxide

A critical differentiator for gallium triethanolate is its well-defined physical state as a crystalline solid with a sharp melting point of 144.5°C and a density of 1.23 g/cm³ [1]. In contrast, gallium isopropoxide is commercially available as a 'mixture of oligomers' with a reported density of 1.35 g/mL and a broader melting range (72°C) . The crystalline nature of the ethoxide simplifies purification, characterization, and precise gravimetric handling, while the oligomeric mixture of the isopropoxide introduces inherent batch-to-batch variability that can confound reproducible synthesis and deposition.

Physical Form
Head-to-head
Crystalline solid vs. oligomeric liquid mixture
Supports batch-to-batch consistency and purification
Sharp m.p. 144.5°C vs. broad ~72°C melting range
Physical Properties Material Handling Precursor Purity

Co-Hydrolysis with Te Alkoxides for Optical Memory

Gallium triethanolate has been specifically identified as a key precursor for the fabrication of heat-mode erasable optical memory devices through its co-hydrolysis with tellurium alkoxides on a poly(methyl methacrylate) (PMMA) substrate . This highly specific application is not generally reported for other gallium alkoxides or salts, indicating that the unique hydrolysis kinetics and compatibility of the ethoxide ligand with the Te alkoxide/PMMA system are essential for achieving the desired optical switching properties.

Optical Memory Use
Data to verify
Co-hydrolysis with Te alkoxides on PMMA substrate
Reported application-specific ligand compatibility
Source-specific review; not broadly reported
Optical Memory Co-Hydrolysis Functional Materials

Ligand Exchange to Gallium Isopropoxide

Gallium triethanolate serves as a versatile synthetic intermediate that can be easily transformed into other gallium alkoxides, such as gallium isopropoxide, through a simple alcohol interchange reaction [1]. This synthetic route is a direct alternative to the multi-step, chloride-based synthesis of gallium isopropoxide, which typically results in a product contaminated with up to ~1 wt% chlorine impurities [2]. The ability to generate a purer isopropoxide precursor from the high-purity, crystalline ethoxide starting material offers a significant advantage in applications where trace chlorine contamination is detrimental, such as in microelectronics.

Chloride Avoidance
Class-level
~1 wt% Cl⁻ impurity bypassed via alcohol interchange
Supports in-house high-purity alkoxide derivatization
Ethoxide-to-isopropoxide synthetic route
Ligand Exchange Synthetic Intermediate Precursor Modification

Gallium Triethanolate: Application Scenarios


β-Ga2O3 Thin Films via MOVPE

For research and production of β-Ga2O3 thin films for power electronics, gallium triethanolate and its analogs are validated precursors. Direct comparative studies show that Ga-O bonded alkoxides provide growth rates comparable to the industry-standard triethylgallium in MOVPE processes [1]. This scenario is suitable when a less pyrophoric, solid precursor is desired for safer handling and more precise delivery, without compromising the quality of the resulting wide-bandgap semiconductor layer.

High-Purity Ga2O3 Nanomaterial Synthesis

Gallium triethanolate is the preferred precursor for synthesizing high-purity Ga2O3 nanomaterials via sol-gel or vapor deposition routes, where the avoidance of halogen contaminants is critical. Its crystalline nature and defined stoichiometry (Ga(OC2H5)3) enable precise control over the hydrolysis and condensation reactions [2]. The ability to obtain the compound in 99.9% purity directly translates to higher quality oxide materials with fewer electronic defects, which is essential for applications in sensors, catalysis, and optical coatings.

Heat-Mode Erasable Optical Memory

In the specialized field of optical data storage, gallium triethanolate is a key precursor for creating functional layers via co-hydrolysis with tellurium alkoxides on polymer substrates . The specific interaction of its ethoxide ligands with the PMMA/Te alkoxide matrix is critical for achieving the reversible optical changes required for heat-mode recording. For this application, substituting with another gallium alkoxide or salt would likely fail to produce the necessary material properties, making gallium triethanolate an essential procurement item.

In-House Synthesis of High-Purity Gallium Alkoxides

For laboratories requiring ultrapure gallium alkoxides (e.g., isopropoxide, methoxide) that are not commercially available with sufficient purity, gallium triethanolate serves as an ideal starting material. The alcohol interchange reaction allows for the conversion of the readily purified, crystalline ethoxide into other alkoxides while circumventing the chlorine contamination (up to ~1 wt%) common in directly synthesized products [2][3]. This provides a strategic, in-house route to a wider portfolio of high-purity gallium precursors for advanced materials research.

Application
Selection Property
Validation Focus
β-Ga₂O₃ MOVPE thin films
Alkoxide precursor form and handling safety
Growth rate parity with industry-standard precursors
High-purity Ga₂O₃ nanomaterials
Crystalline stoichiometry and purity grade
Halogen-free oxide quality and electronic defect density
Optical memory device layers
Ethoxide ligand compatibility with Te/PMMA matrix
Optical switching response in co-hydrolyzed films
In-house alkoxide derivatization
Alcohol interchange reactivity
Trace chlorine content in final alkoxide product
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